N-Despropyl Gamithromycin

Übersicht

Beschreibung

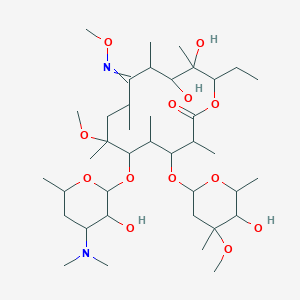

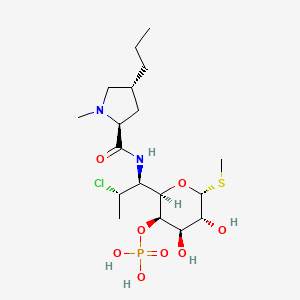

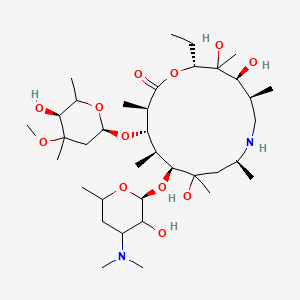

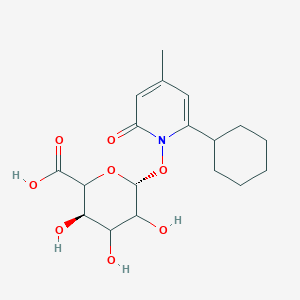

N-Despropyl Gamithromycin is a compound with the molecular formula C37H70N2O12 and a molecular weight of 734.96 . It is used in the field of infectious disease research .

Synthesis Analysis

The active substance of Zactran, gamithromycin, is a semi-synthetic macrolide medicinal product. Gamithromycin has both bacteriostatic and bactericidal action, mediated through the disruption of bacterial protein synthesis . A sensitive and precise method was developed for the determination of gamithromycin in an injection using ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) .Molecular Structure Analysis

The molecular structure of N-Despropyl Gamithromycin is complex, with multiple functional groups. The structure was analyzed using a Molecular Structure Correlator, and the score of the total matching degree reached 83.19, indicating a high degree of structural complexity .Wissenschaftliche Forschungsanwendungen

1. Veterinary Antibiotic for Respiratory Diseases

- Epidemiology and Dosage Assessment : Gamithromycin is used in veterinary medicine, primarily for treating respiratory diseases in bovines and swine. Studies have focused on determining clinical breakpoints and optimal dosing regimens for effective treatment against pathogens like Haemophilus parasuis in piglets (Zhou et al., 2020).

2. Treating Bronchopneumonia in Foals

- Clinical Efficacy in Equine Medicine : Gamithromycin has been evaluated for its effectiveness in treating bronchopneumonia in older foals, showing promising results in clinical trials (Hildebrand et al., 2015).

3. Pharmacokinetics in Different Animal Species

- Pharmacokinetics in Broiler Chickens and Pigs : Research has been conducted to understand the pharmacokinetics of gamithromycin in broiler chickens and pigs, emphasizing its absorption and bioavailability after intravenous and subcutaneous administration (Watteyn et al., 2013).

4. Pharmacodynamics Against Streptococcus Suis

- Optimum Dosing for Swine Diseases : Studies have also been undertaken to evaluate the pharmacodynamics of gamithromycin against Streptococcus suis in piglets, aiming to establish effective treatment regimens (Wang et al., 2022).

5. Use in Treating Bovine Respiratory Disease

- Antibacterial Action and Pharmacokinetics : Gamithromycin has shown higher antimicrobial activity against common pathogens associated with Bovine Respiratory Disease (BRD) and exhibits better pharmacokinetic characteristics for this application (Ron, 2015).

6. Gamithromycin in Murine Lung Infection Model

- Pharmacokinetics and Pharmacodynamics in Mice : Its pharmacokinetic/pharmacodynamic parameters were studied in a murine lung infection model to optimize dosage against Pasteurella multocida, a cause of bovine respiratory disease (Yang et al., 2019).

7. Immunomodulatory Properties

- Influence on Inflammation in Calves : Research has explored the immunomodulatory properties of gamithromycin in calves, particularly in relation to the acute phase response in an inflammation model (Plessers et al., 2015).

8. Pharmacokinetics in Pulmonary Distribution

- Pulmonary Distribution in Foals : Studies have shown that gamithromycin is well-tolerated and effective when administered intravenously in foals, providing evidence for its safe use in equine medicine (Berlin et al., 2017).

9. Role in Antibacterial Efficacy

- Bovine Mannheimia Haemolytica Challenge Model : The duration of antibacterial efficacy of gamithromycin was determined using a bovine Mannheimia haemolytica challenge model, highlighting its role in reducing bacterial isolation and severity of clinical disease (Forbes et al., 2010).

10. Role in Swine Respiratory Disease

- Clinical Trials in Swine : Clinical trials have been conducted to evaluate the safety and efficacy of gamithromycin in treating bacterial swine respiratory disease, demonstrating its effectiveness in reducing clinical symptoms and improving cure rates (Xiao et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R,4S,5S,8S,11S,12S,13S,14R)-11-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21?,22-,23+,24?,25?,26+,27-,28?,29-,30-,31-,32-,34-,35?,36?,37?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECSSHHDKCPKFK-IRMDGJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C([C@H]([C@H](CN[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129627263 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

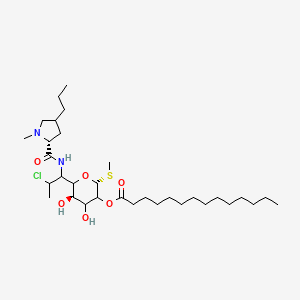

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

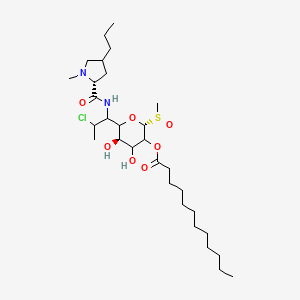

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

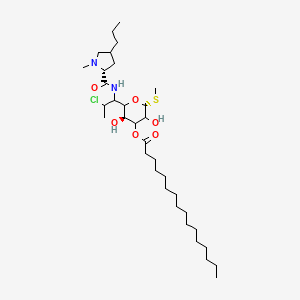

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)